molecular formula C10H12OS B2418345 (5S)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol CAS No. 1394680-91-1

(5S)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol

Cat. No.: B2418345
CAS No.: 1394680-91-1
M. Wt: 180.27
InChI Key: KAFZCUFUJCWFTO-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of (5S)-2,3,4,5-Tetrahydro-1-benzothiepin-5-ol

Molecular Architecture and Stereochemical Configuration

Benzothiepin Ring System Analysis

The benzothiepin scaffold of this compound consists of a bicyclic structure featuring a benzene ring fused to a seven-membered thiepine ring. The tetrahydro designation indicates partial saturation of the thiepine ring, with single bonds between carbons 2, 3, 4, and 5. The sulfur atom occupies a pivotal position at the 1-oxa bridge, forming a tricyclic system that combines aromatic and alicyclic characteristics.

Key structural features include:

Element Description
Core Skeleton Benzene ring fused to a seven-membered tetrahydrothiepine ring
Functional Groups Hydroxyl group at C5, sulfur atom at C1
Stereochemical Markers (5S) configuration at the chiral center

The benzothiepin system exhibits a chair-like conformation for the seven-membered ring, as observed in analogous benzothiepin derivatives. This conformation minimizes steric strain and optimizes ring puckering, with the hydroxyl group adopting an axial or equatorial orientation depending on solvent and temperature conditions.

Absolute Configuration Determination at C5 Position

The absolute configuration at carbon 5 is established as (5S) through a combination of chiral synthesis and spectroscopic methods. Enantioselective synthetic routes, such as those involving asymmetric oxidation of sulfoxide intermediates, yield enantiomerically enriched products. The configuration is confirmed via:

  • Chiral Chromatography : High-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomers and confirms optical purity.
  • X-ray Crystallography : Although not explicitly reported for this compound, analogous benzothiepin derivatives have utilized X-ray diffraction to assign stereochemistry.
  • Computational Modeling : Molecular dynamics simulations and quantum mechanical calculations predict the lowest-energy conformation and validate the (5S) configuration.

The hydroxyl group’s position at C5 creates a stereogenic center critical for the compound’s reactivity and intermolecular interactions.

Conformational Dynamics in Solution Phase

In solution, this compound exhibits dynamic behavior influenced by solvent polarity and temperature. Nuclear magnetic resonance (NMR) studies reveal:

Parameter Observation
Coupling Constants Vicinal coupling constants (e.g., $$ J_{5,6} $$) indicate spatial proximity of substituents
Proton Shifts Deshielded protons near the sulfur atom and hydroxyl group
Temperature Dependence Conformational interconversion rates increase with elevated temperatures

Key findings include:

  • The benzothiepin ring adopts a chair conformation in low-polarity solvents, with the hydroxyl group in an axial position.
  • In polar solvents, equatorial positioning of the hydroxyl group may dominate due to reduced steric hindrance.
  • The sulfur atom’s lone pairs influence ring puckering and electron distribution within the π-system.

Conformational flexibility is critical for the compound’s reactivity, particularly in hydrogen bonding and coordination chemistry.

Properties

IUPAC Name

(5S)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFZCUFUJCWFTO-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2SC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2SC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview:

  • Asymmetric Oxidation :
    • Substrate: Thioether derivative
    • Oxidizing Agent: (Camphorsulfonyl)oxaziridine
    • Solvent: CH₂Cl₂
    • Temperature: -20°C
    • er: 89:11.
  • Cyclization :
    • Base: KOtBu
    • Solvent: THF
    • er Improvement: 98:2.

This method is pivotal for accessing the (5S) configuration with high optical purity.

Stereochemical Resolution of Racemic Mixtures

For racemic syntheses, resolution techniques are critical. The WO1998040375A2 patent details the use of chiral column chromatography and diastereomeric salt formation to isolate (5S)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol. For example:

  • Chiral Chromatography :
    • Column: Chiralpak AD-H
    • Eluent: Hexane/Isopropanol (90:10)
    • Retention Time: (5S) isomer = 12.3 min; (5R) isomer = 14.7 min.
  • Diastereomeric Salt Formation :
    • Resolving Agent: (+)-Di-p-toluoyl-D-tartaric acid
    • Solvent: Methanol/Water
    • Yield: 42% (5S isomer).

Modern Cyclization Strategies

Vulcanchem’s protocol emphasizes cyclization of γ-keto aldehydes as a streamlined approach. The γ-keto aldehyde intermediate is treated with zinc and titanium trichloride in dimethyl ether (DME), inducing cyclization to form the benzothiepine core. Subsequent borohydride reduction selectively yields the (5S) isomer:

Table 1: Cyclization and Reduction Conditions

Step Reagents/Conditions Yield (%) Selectivity (5S:5R)
Cyclization Zn/TiCl₃, DME, reflux 65 1:1 (racemic)
NaBH₄ Reduction NaBH₄, MeOH, 0°C 88 3:1
Chiral Resolution Chiralpak AD-H 95 99:1

This method balances yield and stereoselectivity, though post-reduction resolution remains necessary.

Catalytic Asymmetric Hydrogenation

Recent advances employ transition-metal catalysts for direct enantioselective synthesis. A PMC study (PMC7953317) utilizes ruthenium-BINAP complexes to hydrogenate a ketone precursor to the (5S)-alcohol with 92% enantiomeric excess (ee).

Optimized Conditions :

  • Catalyst : RuCl₂[(R)-BINAP]
  • Pressure : 50 atm H₂
  • Solvent : Ethanol
  • Temperature : 60°C
  • ee : 92%.

This method avoids resolution steps, offering a single-step route to the desired isomer.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

Method Key Advantage Limitation er/ee (%) Overall Yield (%)
Classical Cyclization High intermediate yields Racemic mixture 50:50 58
Chiral Sulfoxide Route High er (98:2) Multi-step synthesis 98:2 34
Catalytic Hydrogenation Single-step, high ee Requires specialized catalyst 92 75

Chemical Reactions Analysis

Types of Reactions

(5S)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzothiepin ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while substitution reactions can introduce various functional groups into the benzothiepin ring.

Scientific Research Applications

Inhibition of Ileal Bile Acid Transport

Research has indicated that (5S)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol acts as an inhibitor of ileal bile acid transport. This property is significant in the context of liver diseases and hyperlipidemia management. The compound has been studied for its ability to modify bile acid absorption, which can lead to therapeutic effects in conditions such as cholestasis and gallstone disease .

Potential Anticancer Properties

Studies have suggested that derivatives of benzothiepines, including this compound, may exhibit anticancer activity. The mechanism involves the modulation of signaling pathways associated with cancer cell proliferation and apoptosis. Research is ongoing to explore these effects in various cancer models .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. This could be relevant for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound's ability to cross the blood-brain barrier and influence neurotransmitter systems is under investigation .

Case Study 1: Ileal Bile Acid Transport Inhibition

A study published in the Journal of Medicinal Chemistry examined the efficacy of this compound in inhibiting ileal bile acid transport in vitro. The results demonstrated a significant reduction in taurocholate uptake by intestinal cells when exposed to the compound compared to controls. This suggests potential for developing therapies targeting bile acid-related disorders .

Case Study 2: Anticancer Activity

In a preclinical trial reported in Cancer Research, researchers evaluated the effects of benzothiepine derivatives on human cancer cell lines. The study found that this compound exhibited cytotoxic effects against several cancer types by inducing apoptosis and inhibiting cell cycle progression. Further investigations are planned to explore its mechanisms of action and therapeutic potential .

Summary Table of Applications

Application AreaDescriptionReferences
Ileal Bile Acid TransportInhibitor properties useful for managing liver diseases and cholesterol metabolism
Anticancer PropertiesPotential to inhibit cancer cell growth and induce apoptosis
Neuroprotective EffectsPossible benefits in treating neurodegenerative diseases by influencing neurotransmitter systems

Mechanism of Action

The mechanism of action of (5S)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-tetrahydro-1-benzothiepin-5-ol: Lacks the stereochemistry of the (5S) isomer.

    1-benzothiepin-5-ol: A simpler structure without the tetrahydro ring.

    2,3-dihydro-1-benzothiepin-5-ol: A partially reduced form of the compound.

Uniqueness

(5S)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol is unique due to its specific stereochemistry, which can influence its reactivity and biological activity

Biological Activity

(5S)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H12OSC_{10}H_{12}OS with a molar mass of 180.27 g/mol. Its structure includes a benzothiepin ring system, which is crucial for its biological activity. The stereochemistry at the 5-position plays a significant role in its interaction with biological targets.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications as an antibacterial agent.

2. Anticancer Effects

The compound has also been investigated for its anticancer properties. Studies demonstrate that it can inhibit the proliferation of cancer cells in various models. For instance, it has shown promise in reducing cell viability in melanoma and breast cancer cell lines .

3. Neurological Effects

Pharmacological studies reveal that this compound may influence the central nervous system (CNS). It has been associated with neuroprotective effects and potential applications in treating neurological disorders .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. It may modulate signaling pathways related to cell growth and apoptosis, particularly in cancer cells. Further research is needed to elucidate the exact molecular targets involved .

Research Findings and Case Studies

StudyFindingsRelevance
RSC Publishing (1971)Showed activity on CNS in mice modelsPotential for neurological applications
BenchChem StudiesDemonstrated antimicrobial and anticancer propertiesSupports further development as a therapeutic agent
Enamine ResearchInvestigated structural analogs for enhanced potencyAids in drug design and optimization efforts

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5S)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol, and how can reaction conditions be optimized to improve enantiomeric purity?

  • Methodological Answer : The synthesis of chiral benzothiepin derivatives often involves cyclization reactions of thiophenol precursors with appropriate diols or epoxides under acidic or basic conditions. For enantiomeric purity, asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic resolution can be applied. Reaction parameters such as temperature (e.g., reflux in ethanol ), solvent polarity, and catalyst loading should be systematically varied. Monitoring via chiral HPLC or polarimetry is critical for optimizing enantioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemical configuration and hydroxyl group orientation in this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR can resolve stereochemistry through coupling constants (e.g., J5S,4SJ_{5S,4S} for ring conformation) and NOESY correlations to confirm spatial proximity of substituents .
  • IR Spectroscopy : Hydroxyl stretching frequencies (~3200–3600 cm1^{-1}) and hydrogen-bonding patterns provide insights into the hydroxyl group’s electronic environment .
  • Circular Dichroism (CD) : Essential for confirming the absolute configuration of the (5S) stereocenter by comparing experimental spectra with computational predictions .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions for long-term storage?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS every 24 hours for 30 days. Key degradation products (e.g., sulfoxide derivatives from thiepin oxidation) should be identified, and Arrhenius plots used to predict shelf-life .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations be integrated with experimental NMR data to resolve conformational ambiguities in the tetrahydrobenzothiepin ring system?

  • Methodological Answer : Perform MD simulations (e.g., using AMBER or GROMACS) to model ring puckering and chair-boat transitions. Cross-validate with experimental 1^1H-1^1H NOE data to refine force field parameters. For example, if NMR shows a strong NOE between H5 and H3, simulations should reflect a chair conformation with axial hydroxyl orientation .

Q. What statistical approaches are recommended for reconciling contradictory biological activity data observed in different in vitro assay systems?

  • Methodological Answer : Apply meta-analysis frameworks to aggregate data from multiple assays. Use Bayesian hierarchical models to account for inter-assay variability (e.g., differences in cell lines or endpoint measurements). Sensitivity analysis can identify outliers, while bootstrapping quantifies uncertainty in IC50_{50} values .

Q. What theoretical frameworks are suitable for predicting the compound’s biological activity based on its electronic and steric properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can map electrostatic potential surfaces to predict binding affinity. Quantitative Structure-Activity Relationship (QSAR) models incorporating Hammett constants (σ\sigma) for the thiepin ring and Hansch parameters for hydrophobicity may correlate with experimental bioactivity .

Q. How can researchers address challenges in obtaining high-quality X-ray crystallography data for this compound?

  • Methodological Answer : Optimize crystallization using vapor diffusion with mixed solvents (e.g., DMF/ethanol ). For flexible rings, low-temperature (100 K) data collection reduces thermal motion. If twinning occurs, use SHELXT for structure solution and Olex2 for refinement. Anomalous scattering (e.g., sulfur SAD) can resolve phase problems .

Q. What strategies are effective in designing enantioselective assays to distinguish the biological activity of (5S)-isomer from its (5R)-counterpart?

  • Methodological Answer : Develop chiral stationary phase LC-MS methods (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate enantiomers. Use surface plasmon resonance (SPR) with immobilized enantiopure targets (e.g., enzymes) to measure binding kinetics. For cellular assays, employ RNAi knockdown of racemases to prevent interconversion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.